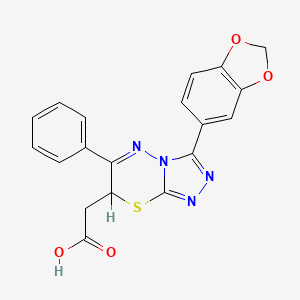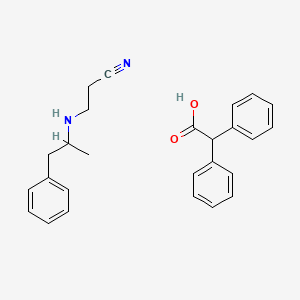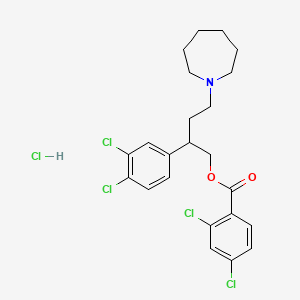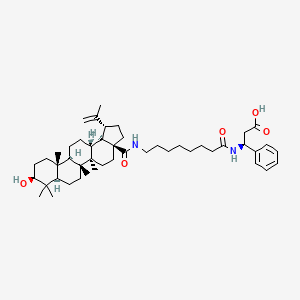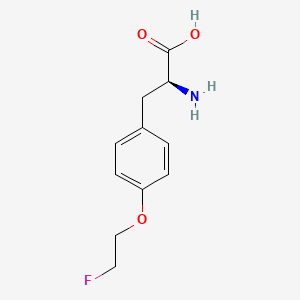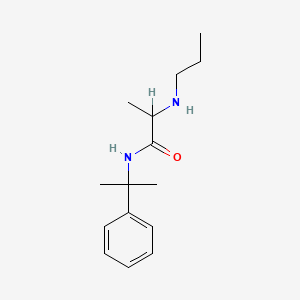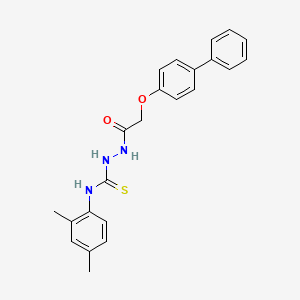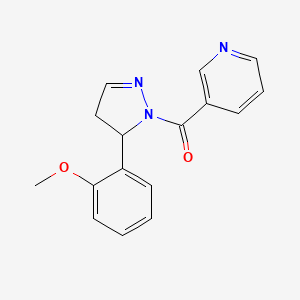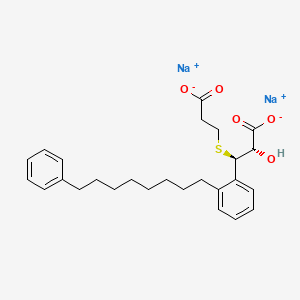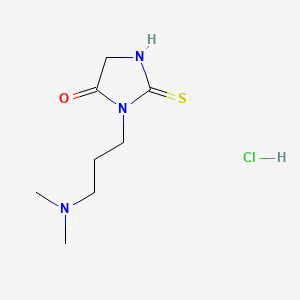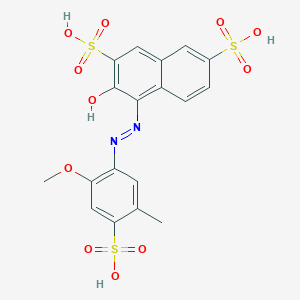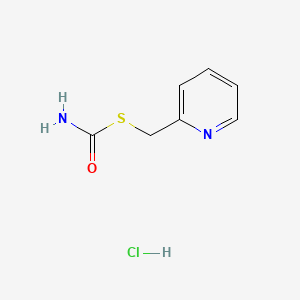
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is a chemical compound with a unique structure that combines elements of carbamic acid and pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique properties make it a valuable tool for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride typically involves the reaction of carbamic acid derivatives with pyridine-based compounds. One common method involves the reaction of carbamic acid with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include additional steps such as distillation and filtration to remove impurities. The use of advanced analytical techniques like NMR spectroscopy and mass spectrometry ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications.
Scientific Research Applications
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a probe to study enzyme mechanisms.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biochemical effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Pyridine-based compounds: Compounds such as 2-pyridylmethyl chloride and 2-pyridylmethylamine share the pyridine ring but differ in their substituents.
Uniqueness
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is unique due to its combination of carbamic acid and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
89684-31-1 |
|---|---|
Molecular Formula |
C7H9ClN2OS |
Molecular Weight |
204.68 g/mol |
IUPAC Name |
S-(pyridin-2-ylmethyl) carbamothioate;hydrochloride |
InChI |
InChI=1S/C7H8N2OS.ClH/c8-7(10)11-5-6-3-1-2-4-9-6;/h1-4H,5H2,(H2,8,10);1H |
InChI Key |
NWRZGODXNVCALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


